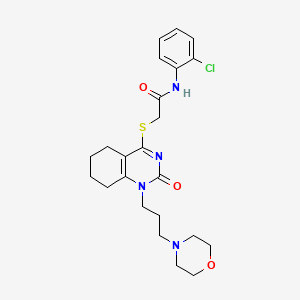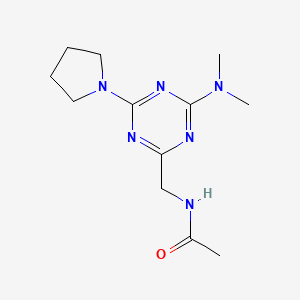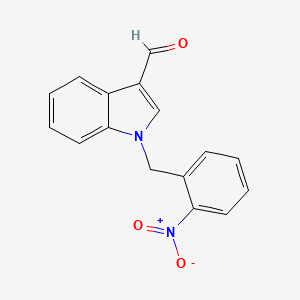
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures characterized by a benzene ring fused to a pyrrole ring. The compound features a nitrobenzyl group attached to the first carbon of the indole structure and an aldehyde group at the third carbon position. This structure suggests potential reactivity typical of aldehydes and aromatic nitro compounds.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that include protection, condensation, and reduction steps. While the specific synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is not detailed in the provided papers, a related compound, indole-4-carboxaldehyde, is synthesized from 2-methyl-3-nitrobenzoate using a sequence of reduction, oxidation, protection, condensation, cyclic reaction, and acidation steps . This method could potentially be adapted for the synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde by altering the starting materials and reaction conditions to suit the nitrobenzyl substitution pattern.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity. The indole core provides a platform for various substitutions that can significantly alter the compound's properties. In the case of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde, the presence of the nitrobenzyl group is likely to influence the electron density of the indole ring, potentially activating or deactivating certain positions for further chemical reactions.
Chemical Reactions Analysis
Indole derivatives are known to undergo nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indoles . This suggests that the aldehyde group in 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde could also be reactive towards nucleophiles, allowing for the synthesis of a range of substituted indole derivatives.
Physical and Chemical Properties Analysis
Wirkmechanismus
Target of Action
It is known that 2-nitrobenzyl compounds, which are structurally similar, are often used as photoremovable protecting groups . These compounds can be chemically modified to a molecule and can be removed with light, allowing researchers to control spatial, temporal, and concentration variables with light .
Mode of Action
The mode of action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is likely similar to that of other 2-nitrobenzyl compounds. Upon irradiation, these compounds undergo a reaction initiated by an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro photoproducts react via two competing paths. One path involves cyclization to short-lived benzisoxazolidines, while the other path involves the formation of nitroso hydrates by proton transfer .
Biochemical Pathways
For instance, it could affect the proximity of two sites on a single protein, on a ligand and its receptor, or on separate biomolecules within an assembly .
Result of Action
The result of the action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is the release of a protected molecule upon exposure to light . This can be used to control the spatial and temporal release of the protected molecule, which could have various molecular and cellular effects depending on the nature of the protected molecule.
Action Environment
The action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is influenced by environmental factors such as light and the reaction medium . For instance, the balance between the two reaction paths (cyclization to benzisoxazolidines and formation of nitroso hydrates) depends on the reaction medium . Furthermore, the compound’s photoreactivity means that light exposure is a crucial factor influencing its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEHIKOXSFFTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)

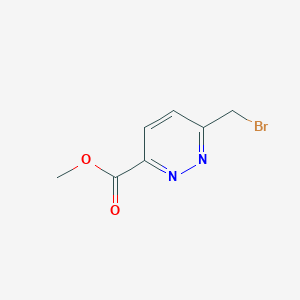
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
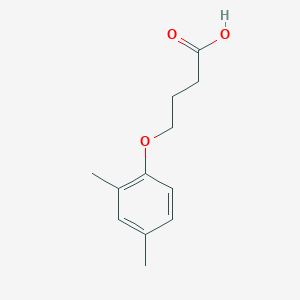

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)
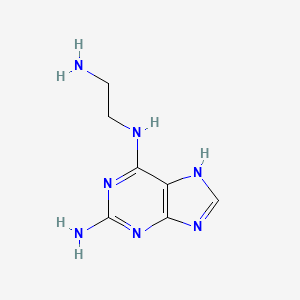
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
